Receptor Binding Profile: GABAA vs. Nicotinic Acetylcholine Receptor Activity
This compound exhibits a distinct activity profile against two major CNS receptor families. It acts as an antagonist at the recombinant human α4β1δ GABAA receptor with an IC50 of 1.02 µM [1]. In contrast, its functional potency at the human nicotinic acetylcholine receptor (nAChR) is significantly lower, with an EC50 of 30 µM [2]. This nearly 30-fold difference in potency between these two receptor systems provides a quantifiable selectivity profile.
| Evidence Dimension | Receptor Antagonism / Functional Potency |
|---|---|
| Target Compound Data | IC50 = 1.02 µM (GABAA antagonist); EC50 = 30 µM (nAChR functional) |
| Comparator Or Baseline | Baseline: Comparison between two different receptor activities for the same compound. |
| Quantified Difference | Approximately 29.4-fold higher potency at GABAA (antagonist) compared to nAChR functional activity. |
| Conditions | GABAA: recombinant human α4β1δ GABAA receptor expressed in HEK293 Flp-In cells. nAChR: human receptor subtype TE671. |
Why This Matters
This data allows a researcher to select this compound for assays where GABAA receptor modulation is the primary target of interest, while being aware of its significantly weaker activity at nAChRs, thus aiding in experimental design and interpretation.
- [1] BindingDB. BDBM50101994. Affinity Data: IC50: 1.02E+3nM. Antagonist activity at recombinant human alpha4beta1delta GABAA receptor. View Source
- [2] BindingDB. BDBM50101995. Affinity Data: EC50: 3.00E+4nM. Functional potencies and efficacies at human Nicotinic acetylcholine receptor subtype TE671. View Source
